molecular formula C23H28FN5O2S B2372629 Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1112309-34-8

Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No.: B2372629
CAS No.: 1112309-34-8
M. Wt: 457.57
InChI Key: YIOODUNFNUIPIX-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine core, an ethyl ester group, and a methylthio-substituted phenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-methyl-1,8-naphthyridine-3-carboxylic acid with 3-(methylthio)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the inhibition of cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

    7-methyl-1,8-naphthyridine-3-carboxylic acid: Lacks the ethyl ester and phenylamino groups, resulting in different chemical and biological properties.

    4-amino-7-methyl-1,8-naphthyridine-3-carboxylate: Contains an amino group instead of the phenylamino group, leading to variations in reactivity and biological activity.

    Ethyl 4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate: Similar structure but without the methyl group at the 7-position, affecting its overall properties.

Properties

IUPAC Name

2-(diethylamino)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN5O2S/c1-3-26(4-2)23-25-19-10-16-32-21(19)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)18-7-5-17(24)6-8-18/h5-8,10,16H,3-4,9,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOODUNFNUIPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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